molecular formula C13H15ClN2O2 B2518374 1-(2-Chloropropanoyl)-3-methyl-2-phenylimidazolidin-4-one CAS No. 2411285-94-2

1-(2-Chloropropanoyl)-3-methyl-2-phenylimidazolidin-4-one

Cat. No. B2518374
CAS RN: 2411285-94-2
M. Wt: 266.73
InChI Key: GKAPQGMSTYXGJJ-UHFFFAOYSA-N
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Description

1-(2-Chloropropanoyl)-3-methyl-2-phenylimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones. It is commonly known as CPME or Ro 22-1319. CPME has gained significant attention in scientific research due to its potential applications in the field of medicine. Additionally, future directions for CPME research will be discussed.

Mechanism of Action

The mechanism of action of CPME is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase-B, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, CPME increases the levels of neurotransmitters such as acetylcholine and dopamine, which are essential for proper brain function.
Biochemical and Physiological Effects
CPME has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood. Additionally, CPME has been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using CPME in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect brain function. Additionally, CPME has been shown to have low toxicity and few side effects in animal models. However, one limitation of using CPME in lab experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for CPME research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CPME has been shown to have anticonvulsant properties, which may make it a potential treatment for epilepsy. Further research is needed to fully understand the mechanism of action of CPME and its potential applications in medicine.

Synthesis Methods

CPME can be synthesized through a multistep process. The first step involves the reaction of 2-phenyl-1,3-dioxolane-4-methanol with 2-chloropropanoyl chloride in the presence of anhydrous aluminum chloride to yield 2-(2-chloropropanoyl)-1,3-dioxolane-4-methanol. The second step involves the reaction of the product from the first step with methylamine hydrochloride in the presence of sodium cyanoborohydride to yield CPME.

Scientific Research Applications

CPME has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, CPME has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase-B, respectively.

properties

IUPAC Name

1-(2-chloropropanoyl)-3-methyl-2-phenylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-9(14)13(18)16-8-11(17)15(2)12(16)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAPQGMSTYXGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)N(C1C2=CC=CC=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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